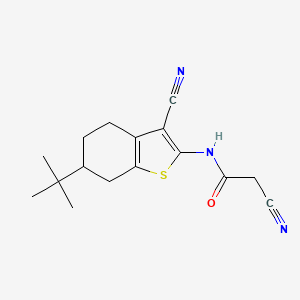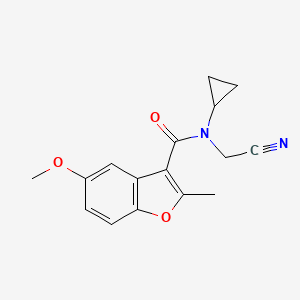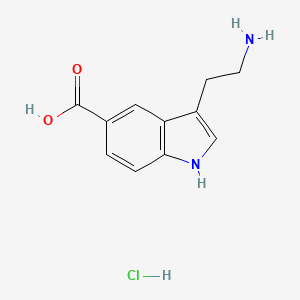![molecular formula C17H11ClN2O2 B2787658 (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone CAS No. 866051-35-6](/img/structure/B2787658.png)
(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a chromeno[4,3-c]pyrazol-2(4H)-yl group attached to a 4-chlorophenyl group via a methanone (carbonyl) linkage . The chromeno[4,3-c]pyrazol-2(4H)-yl group is a bicyclic system that contains a pyrazole ring fused with a chromene ring. The 4-chlorophenyl group is a derivative of phenyl group with a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromeno[4,3-c]pyrazol-2(4H)-yl group suggests that the compound may have interesting electronic properties due to the conjugated system of double bonds in this group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carbonyl group in the methanone linkage is a common site of reactivity in organic compounds, and the chlorine atom in the 4-chlorophenyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could influence its solubility in different solvents, and the conjugated system of double bonds in the chromeno[4,3-c]pyrazol-2(4H)-yl group could give it interesting optical properties .Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
The compound may be involved in the hydrolytic dehalogenation pathway, a coenzyme A (CoA)-activation-type catabolic pathway . This pathway is part of the microbial mineralization of chlorinated aromatic compounds . .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro biological evaluation and in silico admet analysis .
Result of Action
Similar pyrazole derivatives have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, the synthesis of similar pyrazole derivatives has been performed under environmentally friendly conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4CP-CPP-M in laboratory experiments has numerous advantages. It is relatively inexpensive, and can be synthesized in a relatively short amount of time. Additionally, it is highly stable, and has been found to possess a variety of biochemical and physiological effects. However, there are also some limitations to the use of 4CP-CPP-M in laboratory experiments. For example, it has been found to be toxic at high concentrations, and may cause adverse effects in certain individuals. Additionally, the exact mechanism of action of 4CP-CPP-M is not fully understood, and further research is needed to better understand its effects.
Orientations Futures
The future directions for 4CP-CPP-M research are numerous. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to determine its potential therapeutic applications, such as its potential use in the treatment of various diseases. Furthermore, further research is needed to determine its potential toxicity, as well as its potential interactions with other drugs. Finally, further research is needed to determine its potential interactions with environmental toxins, and its potential effects on human health.
Méthodes De Synthèse
4CP-CPP-M can be synthesized by a two-step reaction involving the condensation of 4-chlorophenyl isocyanate with 2-amino-4,5-dihydro-1H-pyrazol-3-ol in the presence of a suitable catalyst. The resulting product is then reacted with methanesulfonyl chloride to form 4CP-CPP-M. This method has been found to be highly efficient and yields a high purity of the compound.
Applications De Recherche Scientifique
4CP-CPP-M has been the subject of numerous scientific studies, primarily in the fields of cell biology and pharmacology. It has been found to possess a variety of biochemical and physiological effects, and has been used to study the effects of certain drugs on cells and tissues. Additionally, 4CP-CPP-M has been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain environmental toxins on cells and tissues.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4H-chromeno[4,3-c]pyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-7-5-11(6-8-13)17(21)20-9-12-10-22-15-4-2-1-3-14(15)16(12)19-20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKYNMXNXJXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)
![4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2787578.png)


![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)
![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)




![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)
![6-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2787595.png)
![4-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2787598.png)